molecular formula C9H10F2O B2792875 3,3-Difluoro-1-phenylpropan-1-ol CAS No. 1378793-54-4

3,3-Difluoro-1-phenylpropan-1-ol

Cat. No. B2792875
CAS RN: 1378793-54-4
M. Wt: 172.175
InChI Key: CYVXHMDPPKKYLB-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-phenylpropan-1-ol is a chemical compound with the CAS Number: 1378793-54-4 . It has a molecular weight of 172.17 . The IUPAC name for this compound is 3,3-difluoro-1-phenyl-1-propanol .


Synthesis Analysis

The synthesis of 3,3-Difluoro-1-phenylpropan-1-ol involves the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as easily accessible and reactivity-tunable deoxyfluorination reagents . The electronic nature of CpFluors is critical for fluorination of monoalcohols via alkoxycyclopropenium cations .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-1-phenylpropan-1-ol is 1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving 3,3-Difluoro-1-phenylpropan-1-ol are primarily deoxyfluorination reactions . The compound is used as a reagent in these reactions, which involve the replacement of a hydroxyl group (OH) with a fluorine atom .


Physical And Chemical Properties Analysis

The compound 3,3-Difluoro-1-phenylpropan-1-ol has a molecular weight of 172.17 .

Scientific Research Applications

Catalysis in Asymmetric Synthesis

3,3-Difluoro-1-phenylpropan-1-ol has been utilized in catalysis for asymmetric synthesis. Optically pure 1,3-diols, such as 3,3-Difluoro-1-phenylpropan-1-ol, have shown effectiveness in catalyzing the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses up to 92% (Sarvary, Wan, & Frejd, 2002).

Impact on Radical Persistency

The compound's influence on the persistence of sec-alkyl peroxy radicals has been studied, showing that the formation of a hydrogen-bonding complex with 3,3-Difluoro-1-phenylpropan-1-ol significantly increases the lifetime of these radicals (Mugnaini & Lucarini, 2007).

Reactions in Organic Chemistry

The compound plays a role in various reactions in organic chemistry, such as dehydrogenation, hydrogenolysis, isomerization, and hydrogenation processes involving 3-phenylprop-2-en-1-ol, contributing to the production of different phenylpropanol derivatives (Chin, Shin, & Kim, 1988).

Antimicrobial Properties

Research has explored the antimicrobial properties of 3,3-Difluoro-1-phenylpropan-1-ol, particularly against Pseudomonas aeruginosa. It has been found effective in inhibiting growth and enhancing the bactericidal action of other compounds, suggesting its potential as a preservative in medical formulations (Richards & McBride, 1973).

Asymmetric Autocatalysis

The compound is involved in asymmetric autocatalysis processes. For example, (R)-1-Phenylpropan-1-ol, a derivative, can undergo enantioselective autocatalysis with diethylzinc and benzaldehyde mediated by a catalytic amount of various amines (ShengJian, Yao-zhong, Aiqiao, & Guishu, 1993).

Application in Electrolyte Additives

1,1-Difluoro-1-alkenes, closely related to 3,3-Difluoro-1-phenylpropan-1-ol, have been investigated as electrolyte additives in lithium-ion batteries. Their potential to induce favorable solid electrolyte interphase (SEI) formation has been a key area of study (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

Future Directions

The use of 3,3-Difluoro-1-phenylpropan-1-ol and similar compounds in deoxyfluorination reactions is a field of research that has benefited from the invention of multiple difluoromethylation reagents . Future research will likely continue to explore and refine these methods.

properties

IUPAC Name

3,3-difluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVXHMDPPKKYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-phenylpropan-1-ol

CAS RN

1378793-54-4
Record name 3,3-difluoro-1-phenylpropan-1-ol
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